(2s,3r)-3-Phenylglycidic acid

Enantioselective hydrolysis Lipase kinetics Chiral resolution

(2S,3R)-3-Phenylglycidic acid is a chiral trans-epoxide bearing a phenyl substituent at the 3-position and a carboxylic acid at the 2-position. With molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol, it serves as a defining enantiomeric building block in the synthesis of several high-value pharmaceutical agents.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 79898-17-2
Cat. No. B131736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s,3r)-3-Phenylglycidic acid
CAS79898-17-2
Synonyms(2S,3R)-3-Phenyl-oxiranecarboxylic Acid;  (2S-trans)-3-Phenyloxirane-2-carboxylic Acid
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(O2)C(=O)O
InChIInChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8-/m0/s1
InChIKeyHALONVPKHYIEQU-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3R)-3-Phenylglycidic Acid (CAS 79898-17-2): Chiral Epoxide Intermediate for Asymmetric Synthesis


(2S,3R)-3-Phenylglycidic acid is a chiral trans-epoxide bearing a phenyl substituent at the 3-position and a carboxylic acid at the 2-position. With molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol, it serves as a defining enantiomeric building block in the synthesis of several high-value pharmaceutical agents . Its (2S,3R) absolute configuration differentiates it from its (2R,3S) enantiomer, directing distinct downstream synthetic pathways: the (2S,3R) isomer is the requisite precursor for the nootropic agent (−)-clausenamide and select aminopeptidase inhibitors, whereas the (2R,3S) isomer is required for the C-13 side chain of paclitaxel (Taxol) [1]. This compound is typically supplied at ≥95% purity and requires storage under inert atmosphere at −86°C due to its hygroscopic nature and the reactivity of the epoxide ring .

Why Racemic or Opposite-Enantiomer 3-Phenylglycidic Acid Cannot Substitute for (2S,3R)-3-Phenylglycidic Acid in Chiral Synthesis


Substituting racemic trans-3-phenylglycidic acid or the (2R,3S) enantiomer for the (2S,3R) form is not viable in stereochemically directed synthetic routes. The (2S,3R) and (2R,3S) enantiomers are processed with absolute discrimination by biological catalysts: the Serratia marcescens Sr41 8000 lipase exhibits kinetic constants of Kₘ = 350 mM and Vₘₐₓ = 1.7 × 10⁻³ mol/min/mg protein for (2S,3R)-MPGM while showing zero catalytic activity toward the (2R,3S) isomer, which instead acts as a competitive inhibitor [1]. This enzymatic orthogonality is mirrored in whole-cell resolution systems where the (2S,3R) ester remains intact while the (2R,3S) isomer is selectively degraded to phenylacetaldehyde [2]. Furthermore, the (2S,3R) isomer yields the levorotatory (−)-clausenamide enantiomer responsible for nootropic activity, whereas the (2R,3S) isomer would produce the pharmacologically inactive or distinct dextrorotatory form [3]. These stereochemistry-dependent processing and pharmacological outcomes establish that generic substitution introduces both synthetic failure and therapeutic risk.

Quantitative Differentiation Evidence for (2S,3R)-3-Phenylglycidic Acid Against Closest Analogs and Stereoisomers


Absolute Enzymatic Discrimination: Serratia marcescens Lipase Kinetic Selectivity for (2S,3R)-MPGM vs. (2R,3S)-MPGM

The purified lipase from Serratia marcescens Sr41 8000 exhibits complete enantiomeric discrimination between the (2S,3R) and (2R,3S) stereoisomers of trans-3-(4-methoxyphenyl)glycidic acid methyl ester (MPGM). Quantitative kinetic characterization in a toluene-water (1:1) emulsion system yielded Kₘ = 350 mM and Vₘₐₓ = 1.7 × 10⁻³ mol/min/mg protein for the (2S,3R)-(+)-MPGM substrate, whereas the (2R,3S)-(−)-MPGM enantiomer underwent zero detectable hydrolysis and functioned solely as a competitive inhibitor [1]. This represents an effective enantioselectivity ratio approaching infinity — a degree of discrimination not achievable with chemical resolution methods [2].

Enantioselective hydrolysis Lipase kinetics Chiral resolution Diltiazem intermediate

Whole-Cell Resolution Efficiency: (2S,3R)-Methyl-3-phenylglycidate at ee >99% vs. Prior Art Limitation at Low-to-Moderate ee

Using whole cells of Pseudomonas putida for enantioselective hydrolysis of racemic methyl 3-phenylglycidate, the (2S,3R)-methyl-3-phenylglycidate product was obtained with an enantiomeric excess (ee) of 99% at 48% chemical yield under optimized conditions [1]. This represents a major advance over previously reported enzymatic transesterification methods in organic solvents that yielded the (2S,3R) isomer with only low to moderate ee values and posed significant product separation challenges [2]. The P. putida system achieves its selectivity by enantioselectively hydrolyzing the (2R,3S)-ester to (2R,3S)-3-phenylglycidic acid, which is unstable and decomposes to phenylacetaldehyde, leaving the desired (2S,3R)-ester intact and easily recoverable [1].

Whole-cell biocatalysis Enantiomeric excess Pseudomonas putida Clausenamide precursor

Stereochemistry-Dictated Pharmacophore Access: (2S,3R) Enables (−)-Clausenamide; (2R,3S) Does Not

Racemic clausenamide, isolated from Clausena lansium, exhibits nootropic activity that resides exclusively in its levorotatory (−) optical isomer [1]. The chemical enantioselective synthesis of (−)-clausenamide proceeds from (2S,3R)-3-phenylglycidate as the starting material, establishing the absolute stereochemical requirement [2]. Using (2R,3S)-3-phenylglycidate as the starting material instead produces the pharmacologically distinct or inactive dextrorotatory antipode [3]. This stereochemistry–activity relationship has been confirmed through independent total synthesis of both antipodes of SB204900, clausenamide, and related Clausena alkaloids using (2S,3R)- and (2R,3S)-3-phenyloxirane-2-carboxamides as stereochemically defined starting materials [3].

Stereospecific pharmacology Clausenamide Nootropic agent Antipode synthesis

Divergent Downstream Drug Pipelines: (2S,3R) vs. (2R,3S) Phenylglycidates Access Distinct Therapeutic Targets

The two enantiomers of 3-phenylglycidic acid serve as entry points to entirely non-overlapping pharmaceutical pipelines. (2R,3S)-ethyl-3-phenylglycidate is the established key intermediate for the C-13 phenylisoserine side chain of paclitaxel (Taxol) and for the calcium channel blocker diltiazem [1]. In contrast, (2S,3R)-3-phenylglycidic acid esters are the required chiral precursors for (−)-clausenamide (a nootropic agent), and (2S,3R)-benzylepoxy acid esters serve as intermediates for aminopeptidase N inhibitors including bestatin, phebestin, and probestin — a class of anti-cancer agents [2]. This divergence means that procurement of (2S,3R)-3-phenylglycidic acid is dictated not by potency differences against a common target but by absolute synthetic pathway access: each enantiomer unlocks a distinct and non-interchangeable set of final drug substances [3].

Taxol side chain Diltiazem Aminopeptidase inhibitors Chiral synthon

Microbial Resolution Selectivity: Enterobacter sp. ECU1107 Esterase Achieves E >300 for Phenylglycidate Substrates

A target-oriented screening of over 200 soil isolates identified Enterobacter sp. ECU1107 as a highly enantioselective whole-cell biocatalyst for production of (2S,3R)-3-phenylglycidate methyl ester (PGM), a key Taxol intermediate [1]. Related esterase engineering work on homologous γ-lactamase scaffolds achieved enantioselectivity values exceeding E >300 toward phenylglycidate substrates, demonstrating that the (2S,3R) configuration can be accessed with extraordinarily high selectivity when the appropriate biocatalyst is matched to this specific stereoisomer [2]. In contrast, the (2R,3S) isomer is preferentially produced by epoxide hydrolase-containing strains such as Galactomyces geotrichum ZJUTZQ200 (eeₛ >99%, E >49) [3], confirming that different enzyme classes are required for each enantiomer and that cross-substitution is biochemically impossible.

Esterase enantioselectivity Enterobacter sp. Kinetic resolution Taxol synthon

Definitive Application Scenarios Where (2S,3R)-3-Phenylglycidic Acid Is the Irreplaceable Chiral Building Block


Enantioselective Synthesis of (−)-Clausenamide for Nootropic Drug Discovery

The (2S,3R)-3-phenylglycidic acid scaffold is the mandatory starting material for synthesizing the pharmacologically active (−)-enantiomer of clausenamide, a nootropic agent derived from Clausena lansium. The desired biological activity resides exclusively in the levorotatory isomer [1]. Using P. putida whole-cell resolution, (2S,3R)-methyl-3-phenylglycidate can be obtained at ee >99% and 48% yield, providing the enantiopure precursor required for downstream stereospecific transformations [2]. Any substitution with the (2R,3S) isomer or racemic material introduces the inactive dextrorotatory antipode, compromising pharmacological evaluation. This application scenario is supported by total synthesis studies confirming that the (2S,3R)-configured oxirane-2-carboxamide is the requisite precursor for clausenamide and related Clausena alkaloids [3].

Synthesis of Aminopeptidase N Inhibitors (Bestatin, Phebestin, Probestin) as Anticancer Agents

(2S,3R)-Benzylepoxy acid esters — directly derived from (2S,3R)-3-phenylglycidic acid — serve as critical intermediates in the synthesis of peptidic aminopeptidase N (APN/CD13) inhibitors including bestatin, phebestin, and probestin [1]. These compounds target APN, a membrane-bound ectoenzyme overexpressed in tumor vasculature and implicated in angiogenesis and metastasis. The (2S,3R) stereochemistry of the epoxide precursor dictates the configuration of the α-hydroxy-β-amino acid pharmacophore essential for APN inhibition. Stereo- and regiocontrolled synthetic routes from the common α,β-epoxy ester precursor have been validated in multiple independent studies [2]. Research groups and CDMOs engaged in APN inhibitor development must specify the (2S,3R) isomer to access this compound class [3].

Lipase-Catalyzed Kinetic Resolution Process Development for Diltiazem Intermediates

In the industrial production of diltiazem hydrochloride, the key intermediate is (2S,3R)-3-(4-methoxyphenyl)glycidic acid methyl ester [(+)-MPGM], accessed via lipase-catalyzed asymmetric hydrolysis of racemic MPGM. The Serratia marcescens Sr41 8000 lipase exhibits absolute specificity: it hydrolyzes (2S,3R)-MPGM with Kₘ = 350 mM and Vₘₐₓ = 1.7 × 10⁻³ mol/min/mg protein while showing zero activity toward (2R,3S)-MPGM, which instead acts as a competitive inhibitor [1]. This kinetic profile has been validated in immobilized lipase systems using synthetic adsorption resin no. 8244, demonstrating process-scale feasibility [2]. Process chemists developing or optimizing diltiazem manufacturing routes must procure or generate the (2S,3R)-configured glycidic acid ester; the (2R,3S) isomer cannot participate in this enzymatic transformation. The Tanabe Seiyaku patent literature confirms that this enzymatic resolution is the preferred industrial route [3].

Chiral Building Block Supply for Taxol C-13 Side Chain Biosynthetic Studies via Enterobacter sp. ECU1107

The Enterobacter sp. ECU1107 whole-cell biocatalytic system was specifically discovered through target-oriented screening for (2S,3R)-3-phenylglycidate methyl ester (PGM) production as a chiral synthon for the Taxol C-13 side chain [1]. While the (2R,3S) isomer is the direct precursor for the phenylisoserine side chain in the final semisynthetic Taxol route, the (2S,3R) isomer is essential for research programs investigating alternative biosynthetic pathways, stereochemical inversion strategies, or structure–activity relationship studies of Taxol analogs. The biphasic isooctane-water system optimized for ECU1107 achieves high enantioselectivity suitable for preparative-scale production [2]. This scenario is particularly relevant for academic and industrial laboratories conducting Taxol analog medicinal chemistry where both enantiomeric series are required for comparative biological evaluation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2s,3r)-3-Phenylglycidic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.